N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
Description
This compound features a pyrazole core substituted with cyclopentyl and cyclopropyl groups at the 1- and 5-positions, respectively. A methylacetamide linker connects the pyrazole to a 3,4-dimethoxyphenyl group. The bulky cyclopentyl and cyclopropyl substituents likely enhance lipophilicity and metabolic stability compared to simpler alkyl groups, while the 3,4-dimethoxyphenyl moiety is a common pharmacophore in receptor-targeting molecules, such as P2X7 antagonists .
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-27-20-10-7-15(11-21(20)28-2)12-22(26)23-14-17-13-19(16-8-9-16)25(24-17)18-5-3-4-6-18/h7,10-11,13,16,18H,3-6,8-9,12,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJWWOBEHXPMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.
Substitution reactions: Introduction of cyclopentyl and cyclopropyl groups onto the pyrazole ring through nucleophilic substitution or other suitable methods.
Acetamide formation: Coupling of the pyrazole derivative with 3,4-dimethoxyphenylacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like KMnO4 or H2O2.
Reduction: Reduction of functional groups using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenating agents like NBS for bromination, or nucleophiles like amines for substitution.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, analgesic, or anticancer properties.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Pyrazole-Acetamide Scaffolds
a) N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13)
- Structure : Pyrazole with 1,3-dimethyl substituents and acetamide.
- Synthesis : Acetylation of 1,3-dimethylpyrazol-5-amine with acetic anhydride .
- Key Differences : Lacks the 3,4-dimethoxyphenyl group and bulky cyclopentyl/cyclopropyl substituents. Simpler structure reduces steric hindrance but may limit receptor affinity.
- Data : IR shows NH (3,123 cm⁻¹) and CO (1,667 cm⁻¹); ^1H-NMR confirms methyl and pyrazole protons .
b) N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41)
- Structure : Incorporates a thiazole ring and phenyl-pyrazole group.
- The 3,4-dimethoxyphenyl group is absent .
c) A-740003 (P2X7 Antagonist)
- Structure: Contains a 3,4-dimethoxyphenylacetamide group but replaces the pyrazole with a quinolinylamino-cyanoimino motif.
- Pharmacology : Selective P2X7 antagonist with demonstrated efficacy in neuropathic pain models (ED₅₀ = 30 mg/kg) .
- Key Differences: The quinoline and cyanoimino groups may enhance receptor specificity compared to the pyrazole-based target compound.
Functional Analogues with 3,4-Dimethoxyphenyl Moieties
a) 2-[3-(3,4-Dimethoxyphenyl)-5-phenyl-1H-pyrazol-4-yl]ethanehydroxamic acid (14g)
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s cyclopentyl/cyclopropyl groups require advanced alkylation or cross-coupling steps, contrasting with simpler acetylation in compound 13 .
- Receptor Specificity: A-740003’s quinoline moiety confers P2X7 selectivity, whereas the target compound’s pyrazole may engage additional targets due to its steric profile .
- Pharmacokinetics : Bulky substituents in the target compound likely improve metabolic stability over smaller analogues (e.g., compound 13), though solubility may be reduced.
Biological Activity
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a pyrazole moiety, which is known for its diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its anti-inflammatory properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.45 g/mol. The presence of functional groups such as the pyrazole and methoxyphenyl enhances its reactivity and interaction with biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Key findings include:
- Reduction in Inflammation : The compound has been shown to decrease edema and leukocyte migration in inflammatory models, suggesting a potential role in managing inflammatory diseases.
- Cytokine Modulation : It effectively downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.
- NF-κB Inhibition : The compound suppresses NF-κB activation, a transcription factor that plays a pivotal role in regulating immune response and inflammation.
Cytotoxicity and Antiparasitic Activity
In vitro studies have assessed the cytotoxicity of related pyrazole derivatives. For instance:
- Cytotoxic Effects : Certain analogs of pyrazoles have demonstrated cytotoxicity against various cancer cell lines, indicating that structural modifications can impact biological activity significantly .
- Antiparasitic Properties : Some derivatives have shown effectiveness against protozoan parasites like Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies while maintaining low toxicity towards human cells .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in inflammatory pathways, modulating the activity of pro-inflammatory mediators.
Case Studies
A review of literature highlights several case studies focusing on the biological activities of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
